molecular formula C19H16ClN3O2 B4741232 2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide

2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide

Cat. No. B4741232
M. Wt: 353.8 g/mol
InChI Key: KMIFXUHFMUNJCF-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide specifically targets BTK, a key enzyme in B-cell receptor signaling. BTK activation leads to downstream signaling pathways that promote cell survival and proliferation, making it an attractive target for cancer therapy. 2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide binds to the active site of BTK, preventing its activation and subsequent downstream signaling, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects
2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide has been shown to have significant biochemical and physiological effects in preclinical models of B-cell malignancies. In addition to inhibiting BTK signaling, 2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide has been shown to induce cell cycle arrest, inhibit DNA synthesis, and promote apoptosis in cancer cells. 2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

Advantages and Limitations for Lab Experiments

2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide has several advantages for lab experiments, including its specificity for BTK, its ability to induce apoptosis in cancer cells, and its potential to enhance the efficacy of other cancer therapies. However, 2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide has some limitations, including its potential toxicity and off-target effects, which may limit its clinical utility.

Future Directions

There are several future directions for the research and development of 2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide. One potential direction is the evaluation of 2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their efficacy. Another direction is the evaluation of 2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide in other types of cancer, such as solid tumors, where BTK signaling has been implicated in tumor growth and survival. Finally, the development of more potent and selective BTK inhibitors may improve the clinical utility of this class of drugs.

Scientific Research Applications

2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancy cells, leading to tumor regression and improved survival.

properties

IUPAC Name

2-(4-chloroanilino)-N-(2-methoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-25-17-7-3-2-6-16(17)23-19(24)15-5-4-12-21-18(15)22-14-10-8-13(20)9-11-14/h2-12H,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIFXUHFMUNJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloroanilino)-N-(2-methoxyphenyl)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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